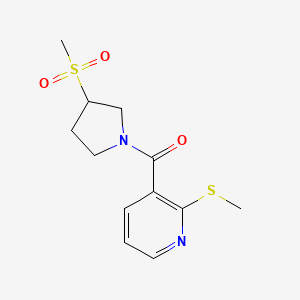
(3-(甲基磺酰基)吡咯烷-1-基)(2-(甲硫基)吡啶-3-基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is an organic compound that features a pyrrolidine ring substituted with a methylsulfonyl group and a pyridine ring substituted with a methylthio group
科学研究应用
Chemistry
In chemistry, (3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The presence of both pyrrolidine and pyridine rings suggests it could interact with various biological targets, potentially leading to the discovery of new drugs.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. The pyridine ring is a common motif in many pharmaceuticals, and the addition of the methylsulfonyl and methylthio groups could enhance its biological activity.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved solubility or stability. Its unique structure could also make it useful in the design of new catalysts or other functional materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base such as triethylamine.
Synthesis of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Introduction of the Methylthio Group: The methylthio group can be introduced via a nucleophilic substitution reaction using methylthiolate.
Coupling of the Two Rings: The final step involves coupling the pyrrolidine and pyridine rings through a carbonylation reaction using a suitable carbonyl source such as phosgene or carbon monoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize cost. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.
化学反应分析
Types of Reactions
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methylsulfonyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted pyrrolidine derivatives.
作用机制
The mechanism of action of (3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The pyridine ring could engage in π-π interactions or hydrogen bonding, while the methylsulfonyl and methylthio groups could participate in covalent bonding or other interactions.
相似化合物的比较
Similar Compounds
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-4-yl)methanone: Similar structure but with the methylthio group on the 4-position of the pyridine ring.
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylsulfonyl)pyridin-3-yl)methanone: Similar structure but with a methylsulfonyl group instead of a methylthio group on the pyridine ring.
(3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-2-yl)methanone: Similar structure but with the methylthio group on the 2-position of the pyridine ring.
Uniqueness
The unique combination of the pyrrolidine and pyridine rings, along with the specific positioning of the methylsulfonyl and methylthio groups, gives (3-(Methylsulfonyl)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone distinct chemical and biological properties. This makes it a valuable compound for further research and development in various fields.
属性
IUPAC Name |
(2-methylsulfanylpyridin-3-yl)-(3-methylsulfonylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S2/c1-18-11-10(4-3-6-13-11)12(15)14-7-5-9(8-14)19(2,16)17/h3-4,6,9H,5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUNJEUIVFOPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

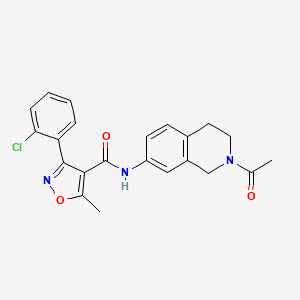
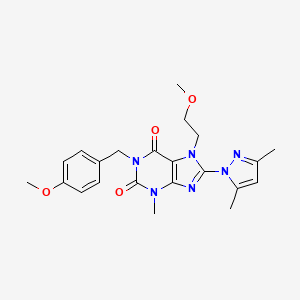
![3-fluoro-4-[(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2543027.png)
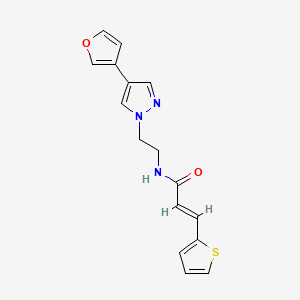
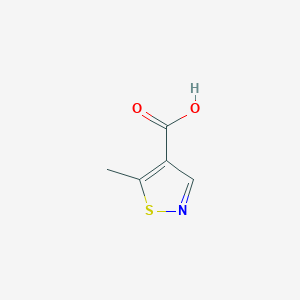

![[3-(5-Chloro-2-fluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2543034.png)

![4-bromo-N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2543039.png)
![3-methyl-N-(3-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-3-oxopropyl)benzenesulfonamide](/img/structure/B2543041.png)
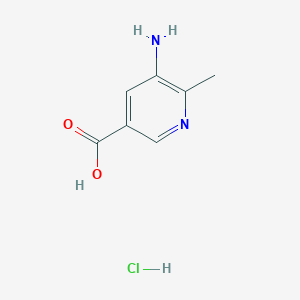
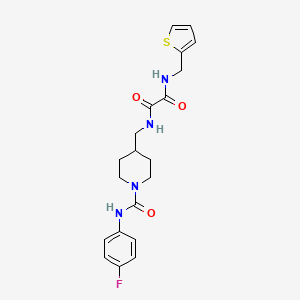
![ethyl 5-(4-chlorobenzamido)-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543044.png)
